molecular formula C13H16ClFN2O2S B2566849 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine CAS No. 2320861-17-2

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine

Cat. No. B2566849
CAS RN: 2320861-17-2
M. Wt: 318.79
InChI Key: GJLJQXGOEWGGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine, also known as CP-544326, is a potent and selective inhibitor of the protease enzyme cathepsin K. Cathepsin K is a lysosomal cysteine protease that plays a crucial role in bone resorption and remodeling. CP-544326 has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases.

Mechanism of Action

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine works by inhibiting the activity of cathepsin K, which is responsible for the degradation of collagen and other extracellular matrix proteins in bone. By inhibiting cathepsin K, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine reduces bone resorption and promotes bone formation, leading to an increase in bone mineral density.
Biochemical and Physiological Effects:
In addition to its effects on bone metabolism, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been shown to have other biochemical and physiological effects. Studies have shown that 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine can inhibit the growth and invasion of cancer cells, suggesting a potential role in cancer therapy. 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine is its high selectivity for cathepsin K, which minimizes off-target effects. 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine also has good pharmacokinetic properties, allowing for convenient dosing and administration. However, one limitation of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine. One area of interest is the potential use of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in combination with other therapies for the treatment of osteoporosis and other bone-related diseases. Another area of interest is the development of more potent and selective cathepsin K inhibitors based on the structure of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine. Finally, further studies are needed to explore the potential use of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with azetidine-3-amine, followed by the addition of pyrrolidine. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in high yield and purity.

Scientific Research Applications

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. In preclinical studies, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been shown to effectively inhibit bone resorption and increase bone mineral density in animal models. Clinical trials have also demonstrated the efficacy and safety of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in postmenopausal women with osteoporosis.

properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2S/c14-12-7-11(3-4-13(12)15)20(18,19)17-8-10(9-17)16-5-1-2-6-16/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLJQXGOEWGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine

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